4-(Undecyloxy)benzoic acid (11OBA, CAS 15872-44-3) is a structural mesogenic building block utilized in the synthesis of hydrogen-bonded liquid crystals (HBLCs) and supramolecular liquid crystalline elastomers (LCEs). Characterized by its 11-carbon alkoxy tail and a carboxylic acid headgroup, 11OBA dimerizes via intermolecular hydrogen bonding to form an extended calamitic liquid crystal structure. In its pure state, 11OBA exhibits a specific phase sequence, transitioning from a crystalline solid to a smectic phase near 101 °C, a narrow nematic phase around 110 °C, and an isotropic liquid at 111–112 °C [1]. For industrial and advanced research procurement, 11OBA is prioritized as a dynamic, non-covalent crosslinker and phase-directing proton donor that enhances thermomechanical strain, optical birefringence, and order parameters when complexed with complementary hydrogen-bond acceptors or integrated into polymer networks [2].
Substituting 11OBA with closely related homologous n-alkoxybenzoic acids, such as 4-(decyloxy)benzoic acid (10OBA) or 4-(dodecyloxy)benzoic acid (12OBA), fundamentally alters the thermodynamic balance between layered (smectic) and orientational (nematic) ordering. The length of the alkoxy tail dictates the inductive effect on the carboxylic acid and the steric packing of the mesogen. Shorter chains (like 10OBA) possess a much broader nematic thermal window, making them less susceptible to nematic quenching during supramolecular complexation. Conversely, longer chains (like 12OBA) heavily favor highly ordered smectic phases, which can prematurely crystallize or restrict the dynamic order-disorder transitions required for elastomer actuation [1]. In binary hydrogen-bonded complexes, the specific C11 chain of 11OBA provides the exact steric threshold required to completely quench the native nematic phase and induce stable, orthogonal smectic A or re-entrant smectic C phases without compromising the processability of the resulting optical material[2].
When incorporated into liquid crystalline elastomers (LCEs), the hydrogen-bonded dimerization of 11OBA significantly enhances the orientational order of the polymer network compared to purely covalent baselines. Wide-angle X-ray scattering (WAXS) demonstrates that LCEs formulated with 40 mol% 11OBA (C6M0.6 11OBA0.4) achieve a nematic orientation parameter (S) of 0.79 at room temperature. In direct contrast, the baseline purely covalent LCE (C6M1.0) achieves an orientation parameter of only 0.54[1]. This 46% increase in nematic order translates directly to higher magnitude thermomechanical strain values during actuation.
| Evidence Dimension | Nematic orientation parameter (S) via WAXS |
| Target Compound Data | S = 0.79 (C6M0.6 11OBA0.4 LCE) |
| Comparator Or Baseline | S = 0.54 (C6M1.0 purely covalent LCE) |
| Quantified Difference | 46% increase in nematic order parameter |
| Conditions | Room temperature WAXS measurement of programmed LCE films |
Buyers engineering soft robotics or programmable actuators must select 11OBA to maximize the thermomechanical stroke and orientational alignment of the elastomer network.
The specific chain length of 11OBA makes it highly sensitive to intermolecular hydrogen bonding, allowing it to act as a precise phase-directing agent. When 11OBA is complexed with pyridine-based proton acceptors (e.g., 4Py), the native nematic phase (present in pure 11OBA from ~110 to 112 °C) is completely quenched. Instead, the 4Py:11OBA complex induces a highly stable Smectic A (SmA) phase that persists up to 105.1 °C before transitioning to an isotropic liquid[1]. Lower homologues often fail to fully quench the nematic phase or yield different thermal spans, proving that 11OBA is highly suited for engineering targeted smectic layering in binary mixtures.
| Evidence Dimension | Mesophase sequence and thermal stability |
| Target Compound Data | 4Py:11OBA complex (Cr -> SmA up to 105.1 °C -> Iso; Nematic phase 100% quenched) |
| Comparator Or Baseline | Pure 11OBA (Cr -> SmC -> Nematic -> Iso) |
| Quantified Difference | Complete suppression of the nematic phase and induction of a stable SmA phase with a clearing temperature of 105.1 °C |
| Conditions | Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) of 1:1 molar complexes |
Essential for display manufacturers and materials scientists who need to formulate customized smectic liquid crystals without synthesizing entirely new covalent molecules.
11OBA serves as an effective comonomer for tuning the order-disorder transition (ODT) temperatures of LCEs. When 40 mol% 11OBA is copolymerized with a lower-transition mesogen like C6BAPE, the resulting C6BAPE0.6 11OBA0.4 network exhibits an isotropic transition temperature (T_I) of 78.7 °C. When the same 40 mol% 11OBA is copolymerized with C6M, the T_I shifts to 97.3 °C [1]. The pure 11OBA monomer itself possesses a T_NI of 111.1 °C. This predictable, concentration-dependent modulation proves 11OBA's utility as a thermal tuning agent in supramolecular networks, allowing engineers to dial in specific actuation temperatures.
| Evidence Dimension | Isotropic transition temperature (T_I) in LCE networks |
| Target Compound Data | T_I = 97.3 °C (with C6M) and 78.7 °C (with C6BAPE) at 40 mol% 11OBA |
| Comparator Or Baseline | Pure 11OBA monomer (T_NI = 111.1 °C) |
| Quantified Difference | >30 °C tunable range for the order-disorder transition based on the selected covalent comonomer |
| Conditions | DSC characterization of photopolymerized polydomain nematic LCEs |
Allows procurement teams to standardize on 11OBA as a universal tuning additive to adjust the actuation temperature of various LCE formulations.
11OBA functions as a stable host matrix for nanoparticle dispersion, maintaining liquid crystalline integrity while allowing for optical tuning. When doped with 0.5 to 1.0 wt% Fe3O4 nanoparticles, the 11OBA matrix retains its nematic and smectic C phases. The dispersion of nanoparticles slightly reduces the clearing temperature but broadens the nematic thermal range and decreases the enthalpy change at phase transitions compared to pure 11OBA[1]. This matrix stability prevents nanoparticle agglomeration, resulting in a nanocomposite with modified birefringence and enhanced magneto-optic responsiveness without destroying the underlying mesophase.
| Evidence Dimension | Phase stability and thermal range upon doping |
| Target Compound Data | 11OBA + 1.0 wt% Fe3O4 (Retained SmC/Nematic phases, broadened nematic range, lowered transition enthalpy) |
| Comparator Or Baseline | Pure 11OBA (Standard narrow nematic range) |
| Quantified Difference | Enhanced nematic thermal stability and reduced transition energy barrier while preventing phase separation |
| Conditions | POM and DSC analysis of 11OBA dispersed with 70-80 nm Fe3O4 nanoparticles |
Crucial for buyers developing magneto-optic devices or doped LC displays, as 11OBA reliably hosts nanoparticles without losing its liquid crystalline properties.
Directly following from its ability to increase the nematic order parameter (S = 0.79) via hydrogen-bonded dimerization, 11OBA is an effective comonomer for formulating LCEs used in soft robotics and reversible actuators. It allows engineers to program complex, high-strain thermomechanical responses that outperform purely covalent elastomer networks [1].
Because 11OBA completely quenches its native nematic phase when complexed with proton acceptors (such as pyridine derivatives), it is highly sought after for formulating custom smectic A (SmA) or re-entrant smectic C liquid crystals. This enables display manufacturers to rapidly prototype new electro-optic materials without the cost of de novo covalent synthesis [2].
Leveraging its stable phase behavior, 11OBA is utilized as a reliable host matrix for dispersing metal and metal-oxide nanoparticles (e.g., Fe3O4, Ag). The 11OBA matrix accommodates these dopants while broadening the nematic thermal range, making it ideal for the procurement of base materials for tunable birefringence devices and advanced optical shutters[3].
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